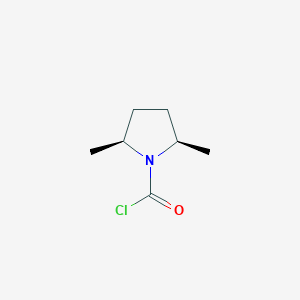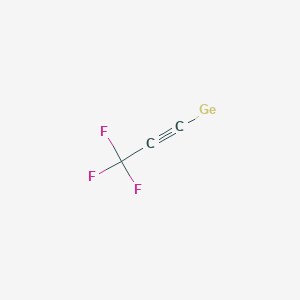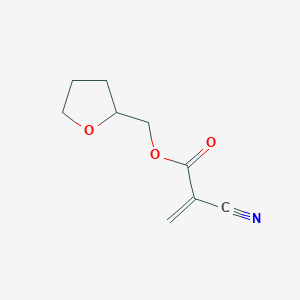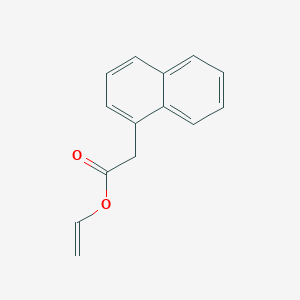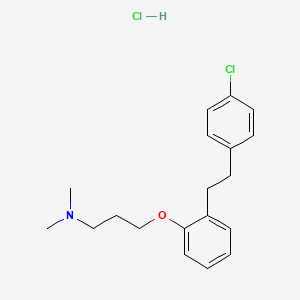![molecular formula C7H10N2 B14457450 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene CAS No. 71807-24-4](/img/structure/B14457450.png)
7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethylidene-2,3-diazabicyclo[221]hept-2-ene is a chemical compound with the molecular formula C7H10N2 It belongs to the class of diazabicyclo compounds, which are characterized by a bicyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene typically involves the reaction of ethylidene derivatives with 2,3-diazabicyclo[2.2.1]hept-2-ene. The reaction conditions often require the use of solvents such as acetonitrile or water and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and solvents would be used on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out .
Major Products
The major products formed from these reactions can include a variety of substituted diazabicyclo compounds, as well as cycloalkene derivatives and other related structures .
Wissenschaftliche Forschungsanwendungen
7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The compound can undergo denitrogenation, leading to the formation of cycloalkene derivatives through migration-type mechanisms. This process involves the breaking and forming of chemical bonds, which can be analyzed using quantum topological methods to understand the electron density transfers and the evolution of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene include:
- 2,3-Diazabicyclo[2.2.1]hept-2-ene
- 1,4-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene
- Various substituted diazabicyclo compounds
Uniqueness
What sets this compound apart from these similar compounds is its unique ethylidene group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying specific chemical reactions and for developing new synthetic methods.
Eigenschaften
CAS-Nummer |
71807-24-4 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
7-ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H10N2/c1-2-5-6-3-4-7(5)9-8-6/h2,6-7H,3-4H2,1H3 |
InChI-Schlüssel |
OZQBLFZOKVIGJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1C2CCC1N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
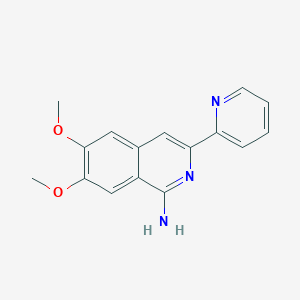
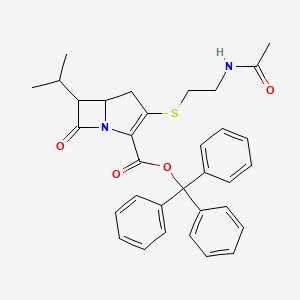

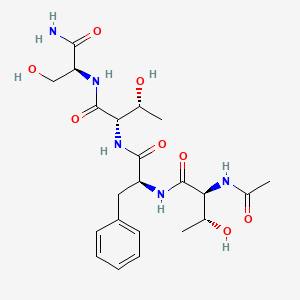
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
